Hafnium dihydride
Description
Properties
IUPAC Name |
hafnium;hydride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Hf.2H/q;2*-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYGFBBAXRCHZSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H-].[H-].[Hf] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2Hf-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Pfaltz and Bauer MSDS] | |
| Record name | Hafnium hydride | |
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CAS No. |
12770-26-2 | |
| Record name | Hafnium dihydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012770262 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hafnium hydride (HfH2) | |
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| Record name | Hafnium dihydride | |
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| Record name | HAFNIUM DIHYDRIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Biological Activity
Hafnium dihydride (HfH₂) is a compound of increasing interest in materials science and biomedicine due to its unique properties and potential applications. This article explores the biological activity of this compound, detailing its synthesis, structural characteristics, and observed biological effects based on current research findings.
This compound is formed through the reaction of hafnium with hydrogen, resulting in a compound characterized by its metallic properties and high melting point. The chemical formula for this compound is H₂Hf, where hafnium exists in the +2 oxidation state. Its stability under specific conditions makes it a subject of interest in various scientific fields, including catalysis and hydrogen storage.
2. Synthesis of this compound
The synthesis of this compound typically involves high-temperature reactions. The process can be summarized as follows:
- Materials Required : Hafnium metal and hydrogen gas.
- Procedure :
- Heat hafnium metal in a hydrogen atmosphere at temperatures above 600 °C.
- Maintain the reaction until the desired stoichiometry of HfH₂ is achieved.
3. Structural Properties
The structural properties of this compound have been investigated using advanced techniques such as X-ray diffraction (XRD) and neutron reflectometry (NR). Key findings include:
- Phase Transitions : this compound exhibits multiple structural phases depending on hydrogen content, including face-centered cubic (fcc) and face-centered tetragonal (fct) structures.
- Elastic Properties : First-principles calculations indicate significant changes in elastic properties during phase transitions, which are critical for understanding its mechanical behavior under different conditions .
4. Biological Activity
Research into the biological activity of this compound has revealed several important findings:
- Toxicity Studies : Acute intratracheal studies on rats have indicated that exposure to this compound can lead to fatty liver degeneration, alterations in spleen morphology, and changes in glomeruli structure. These findings suggest potential toxic effects that warrant careful handling and further investigation.
- Comparative Toxicity : In studies comparing various hafnium compounds, this compound demonstrated notable biological effects, with some complexes showing low toxicity and good contrasting ability in biological imaging applications .
Case Study 1: Intratracheal Exposure in Rats
In a controlled study involving the intratracheal administration of this compound to rats:
- Findings : Observations included significant liver damage characterized by fatty degeneration and morphological changes in spleen tissue.
- : The study concluded that inhalation exposure could pose health risks, emphasizing the need for protective measures when handling this compound.
Case Study 2: Synthesis of Hafnium Complexes
A study focused on synthesizing hafnium(IV) polyaminoacetates reported that certain hafnium complexes exhibited low toxicity when tested in glucose solutions. This suggests that while pure this compound may have adverse biological effects, its derivatives could potentially be safer for biomedical applications .
6. Summary of Research Findings
| Study | Findings | Implications |
|---|---|---|
| Acute Toxicity Study | Fatty liver degeneration; spleen morphology changes | Potential health risks from inhalation exposure |
| Synthesis of Complexes | Low toxicity in glucose solution | Possible safer alternatives for biomedical use |
| Structural Phase Study | Phase transitions affect mechanical properties | Important for applications requiring material stability |
7. Conclusion
This compound presents a complex profile regarding its biological activity. While it exhibits certain toxicological effects upon exposure, ongoing research into its derivatives may uncover safer applications within biomedical fields. The structural characteristics and phase behaviors also highlight its potential utility in materials science, particularly in contexts requiring robust performance under varying conditions.
Scientific Research Applications
Nuclear Applications
Neutron Control Rods
One of the most prominent applications of hafnium dihydride is in neutron control rods for nuclear reactors. HfH is particularly advantageous due to its substantial thermal neutron absorption cross-section and the absence of helium production during neutron interactions, which enhances the longevity of control rods compared to traditional materials like boron carbide (BC) .
- Research Findings : Studies have shown that hafnium hydride can effectively moderate fast neutrons, making it suitable for use in sodium-cooled fast breeder reactors. The performance of HfH under operational conditions has been evaluated, demonstrating its potential to replace BC in certain reactor designs .
Materials Science Applications
Coatings for Hydrogen Release Control
Recent research has investigated the use of titanium carbide (TiC) coatings on hafnium hydride to mitigate hydrogen release during high-temperature operations. The TiC layer acts as a protective barrier, enhancing the thermal stability of HfH and reducing hydrogen effusion up to 700 °C .
- Experimental Insights : In situ X-ray diffraction (XRD) studies revealed phase transitions in HfH at elevated temperatures, indicating that uncoated samples experience significant hydrogen release beyond 700 °C. The TiC coating effectively delays this release, thus improving the material's usability in high-temperature environments .
High-Pressure Research
Structural and Electronic Properties
The structural properties of this compound under high pressure have been a subject of extensive theoretical study. First-principles calculations indicate that HfH undergoes phase transformations at pressures exceeding 300 GPa, revealing new structural phases that could exhibit superconducting properties .
- Key Findings : The predicted structures include face-centered tetragonal and other complex arrangements, with electronic structure analyses suggesting metallic behavior that may lead to superconductivity under specific conditions .
Thermal Properties and Phase Transitions
Research has also focused on the thermal properties of hafnium hydride, particularly its heat capacity and thermal conductivity. Understanding these properties is crucial for applications where thermal management is essential, such as in nuclear reactors or high-performance materials .
- Phase Transition Studies : Investigations into the δ′/δ phase transition in hafnium hydride have provided insights into how these transitions affect thermal conductivity and other physical properties, which are vital for predicting material behavior under operational conditions .
Summary Table of Applications
| Application Area | Specific Use Case | Key Benefits |
|---|---|---|
| Nuclear Technology | Neutron control rods | High thermal neutron absorption; longevity |
| Materials Science | Protective coatings | Reduced hydrogen release at high temperatures |
| High-Pressure Research | Structural transformations | Potential superconductivity at extreme pressures |
| Thermal Properties | Heat management in reactors | Enhanced understanding of thermal behavior |
Comparison with Similar Compounds
Research Findings and Data Tables
Table 1: Comparative Neutronic Properties
| Material | Neutron Absorption Cross-Section (barns) | Moderating Ratio | Application |
|---|---|---|---|
| HfH₂ | 104 (thermal neutrons) | Low | Shielding composites |
| YH₂ | 1.3 | 0.85 | Reactor moderators |
| LiH | 70 | 0.60 | Tritium breeding |
Table 2: Thermal and Mechanical Properties
| Material | Thermal Conductivity (W/m·K) | Decomposition Temp. (°C) | Density (g/cm³) |
|---|---|---|---|
| HfH₂ | 20–30 | 226 | 12.2 |
| YH₂ | 15–25 | 300 | 4.8 |
| CeNiSnH₁.₄₃ | 10–15 | 180 | 7.1 |
Critical Analysis
- Thermodynamic Stability : HfH₂’s lower decomposition temperature compared to YH₂ limits its use in high-temperature reactors but is mitigated by its compatibility with refractory oxides like MgO .
- Hydrogen Bonding : Covalent H∙∙∙H interactions in CeNiSnH₁.₄₃ enhance hydrogen storage capacity but reduce structural stability relative to HfH₂ .
- Industrial Viability : HfH₂’s commercial availability and ease of integration into ceramic composites make it a cost-effective choice for nuclear shielding, despite higher density .
Q & A
Basic Research Questions
Q. What experimental methodologies are critical for synthesizing and characterizing hafnium dihydride (HfH₂) with high purity?
- Methodological Answer : Synthesis of HfH₂ requires controlled hydrogenation of hafnium metal under high-temperature (≥600°C) and high-pressure H₂ environments (≥1 atm). Structural characterization via neutron scattering (e.g., bond-stretching modes at 370–480 cm⁻¹) and X-ray diffraction (XRD) is essential to confirm CaF₂-type or face-centered tetragonal phases . Purity assessment involves hydrogen content analysis using thermal desorption spectroscopy (TDS) .
Q. How do vibrational properties of HfH₂ inform its bonding and stability?
- Methodological Answer : Vibrational modes (e.g., rocking, bending) are probed via inelastic neutron scattering or Raman spectroscopy. Computational models, such as Keating potential simulations, calibrate force constants for Hf-H bonds and predict modes (e.g., 350–430 cm⁻¹ for dihydride rock modes). Discrepancies between experimental and theoretical values highlight anharmonic effects or defects .
Q. What are the primary challenges in stabilizing non-stoichiometric HfH₂ phases?
- Methodological Answer : Non-stoichiometric HfH₂₋ₓ forms under hydrogen-deficient conditions, requiring precise control of H₂ partial pressure during synthesis. Phase transitions (e.g., CaF₂ → tetragonal) are monitored via in-situ XRD. Stability challenges arise from hydrogen vacancy clustering, analyzed using density functional theory (DFT) to model vacancy formation energies .
Advanced Research Questions
Q. How do discrepancies between experimental and computational desorption energy barriers in HfH₂ arise, and how can they be resolved?
- Methodological Answer : Experimental desorption barriers (e.g., ~2.5 eV for H₂ release) often conflict with DFT-predicted values (e.g., 3.7 eV). Multireference methods (CASSCF/MRCI) account for electron correlation in transition states, while isotopic labeling (e.g., deuterium substitution) refines kinetic isotope effects in desorption experiments .
Q. What mechanisms govern HfH₂’s catalytic activity in σ-bond activation reactions?
- Methodological Answer : HfH₂’s dihydride sites activate bonds (e.g., C-H, B-H) via oxidative addition. Mechanistic pathways are studied using operando X-ray absorption spectroscopy (XAS) and DFT transition-state modeling. For example, hydride transfer steps in catalysis are mapped using free-energy landscapes (ΔΔG‡) from metadynamics simulations .
Q. How does neutron irradiation affect HfH₂’s structural integrity for nuclear applications?
- Methodological Answer : Post-irradiation examination (PIE) of neutron-irradiated HfH₂ assesses swelling, hydrogen retention, and phase stability. Neutron diffraction tracks lattice parameter changes, while positron annihilation spectroscopy identifies vacancy defects. Comparative studies with yttrium dihydride (YH₂) provide insights into radiation tolerance .
Q. Can HfH₂ exhibit stereoselective behavior in asymmetric hydrogenation, and what factors dictate enantioselectivity?
- Methodological Answer : Stereoselection depends on precomplex formation (e.g., imine–dihydride intermediates) and hydride transfer pathways. Chirality is probed via kinetic resolution experiments and enantiomeric excess (ee) measurements. Transition-state modeling (e.g., TS1 energy comparisons for pro-R vs. pro-S configurations) rationalizes selectivity trends .
Contradictions and Open Challenges
- Desorption Kinetics : First-order H₂ desorption kinetics in Si(100)-2×1 (isolated dihydride mechanism) vs. second-order predictions for HfH₂ require isotope-tracing studies to clarify H mobility .
- Electronic Structure : Nonstoichiometric HfH₂₋ₓ shows variable bandgaps; angle-resolved photoemission spectroscopy (ARPES) and GW calculations are needed to resolve discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
